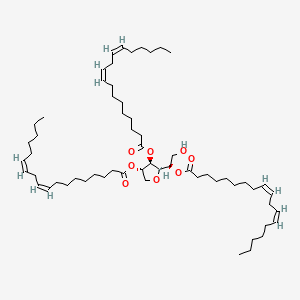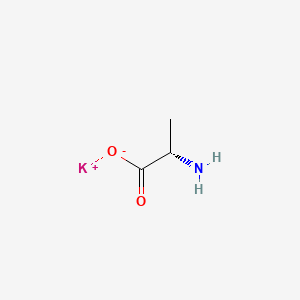
(Lactato-O1,O2)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Lactato-O1,O2)mercury is a chemical compound with the molecular formula C3H4HgO3 It is a coordination complex where mercury is bonded to lactate ions through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Lactato-O1,O2)mercury typically involves the reaction of mercury(II) salts with lactic acid. One common method is to dissolve mercury(II) chloride in water and then add lactic acid to the solution. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is essential to obtain this compound suitable for various applications.
化学反应分析
Types of Reactions
(Lactato-O1,O2)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury or other mercury-containing compounds.
Substitution: The lactate ligands in this compound can be substituted by other ligands, resulting in the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may produce mercury oxides, while reduction can yield elemental mercury. Substitution reactions result in new mercury complexes with different ligands.
科学研究应用
(Lactato-O1,O2)mercury has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, including its antimicrobial properties.
Industry: It is used in industrial processes that require mercury compounds, such as catalysis and material synthesis.
作用机制
The mechanism of action of (Lactato-O1,O2)mercury involves its interaction with molecular targets, primarily through coordination with oxygen atoms in biological molecules. This interaction can disrupt normal cellular functions, leading to various effects. The compound’s ability to bind to proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
相似化合物的比较
Similar Compounds
Mercury(II) acetate: Similar to (Lactato-O1,O2)mercury, this compound is used in various chemical reactions and has comparable properties.
Mercury(II) chloride: Another mercury compound with similar applications but different reactivity and toxicity profiles.
Mercury(II) nitrate: Used in similar contexts but with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific coordination with lactate ions, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
18918-06-4 |
|---|---|
分子式 |
C3H5HgO3 |
分子量 |
289.66 g/mol |
IUPAC 名称 |
2-hydroxypropanoyloxymercury |
InChI |
InChI=1S/C3H6O3.Hg/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
InChI 键 |
LHJBIHAZGLIADE-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)O[Hg])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



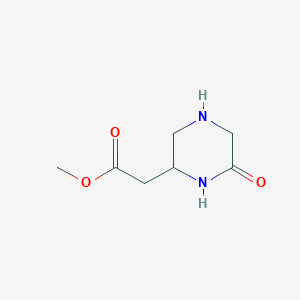
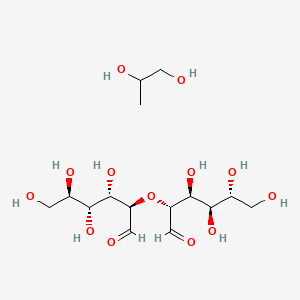


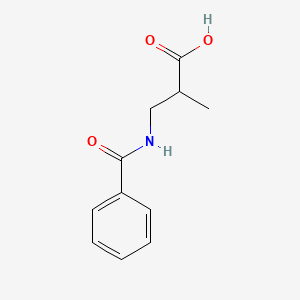
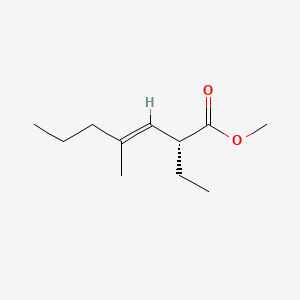
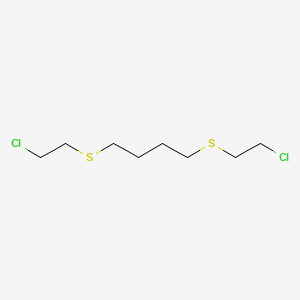



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
